molecular formula C12H27NO5Si B13774888 beta-Alanine, N-[3-(triethoxysilyl)propyl]- CAS No. 67674-57-1

beta-Alanine, N-[3-(triethoxysilyl)propyl]-

Katalognummer: B13774888
CAS-Nummer: 67674-57-1
Molekulargewicht: 293.43 g/mol
InChI-Schlüssel: MVQOZZBMHPLEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-Alanine, N-[3-(triethoxysilyl)propyl]-: is a compound with the molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol . This compound is known for its unique structure, which combines the properties of beta-alanine and a triethoxysilyl group, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[3-(triethoxysilyl)propyl]- typically involves the reaction of beta-alanine with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of beta-Alanine, N-[3-(triethoxysilyl)propyl]- is scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of beta-Alanine, N-[3-(triethoxysilyl)propyl]- primarily involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These bonds are responsible for the compound’s ability to act as a coupling agent and form stable networks with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the triethoxysilyl group to form strong covalent bonds .

Eigenschaften

CAS-Nummer

67674-57-1

Molekularformel

C12H27NO5Si

Molekulargewicht

293.43 g/mol

IUPAC-Name

3-(3-triethoxysilylpropylamino)propanoic acid

InChI

InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15)

InChI-Schlüssel

MVQOZZBMHPLEMF-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCNCCC(=O)O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.